molecular formula C14H20O3 B14017168 Tert-butyl 4-methoxy-3,5-dimethylbenzoate

Tert-butyl 4-methoxy-3,5-dimethylbenzoate

Cat. No.: B14017168
M. Wt: 236.31 g/mol
InChI Key: JLTDPZFXLBUOCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-3,5-dimethylbenzoate is a benzoate ester characterized by a tert-butyl ester group, methoxy substituent at the para position, and methyl groups at the 3- and 5-positions of the aromatic ring. This compound is notable for its steric bulk due to the tert-butyl group, which influences its reactivity, solubility, and stability. It is often utilized in pharmaceutical intermediates and organic synthesis, where steric hindrance and controlled reactivity are critical .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 4-methoxy-3,5-dimethylbenzoate

InChI

InChI=1S/C14H20O3/c1-9-7-11(8-10(2)12(9)16-6)13(15)17-14(3,4)5/h7-8H,1-6H3

InChI Key

JLTDPZFXLBUOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methoxy-3,5-dimethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-methoxy-3,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of 4-methoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-methoxy-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point Hazard Profile Reference
Tert-butyl 4-methoxy-3,5-dimethylbenzoate C₁₃H₁₈O₃ 222.28 tert-butyl ester, methoxy, 3,5-Me Not reported Not available Target
Tert-butyl 4-bromo-3,5-dimethylbenzoate C₁₃H₁₇BrO₂ 285.18 tert-butyl ester, bromo, 3,5-Me Not reported H302, H315, H319
Methyl 4-methoxy-3,5-dimethylbenzoate C₁₂H₁₆O₃ 208.25 methyl ester, methoxy, 3,5-Me Not reported Discontinued product
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate C₂₄H₃₁NO₃ 381.51 ethyl ester, di-tert-butyl, hydroxyl, imine Not reported No data
3-Methylbutyl 4-hydroxy-3,5-dimethoxybenzoate C₁₄H₂₀O₅ 268.31 3-methylbutyl ester, hydroxyl, dimethoxy Not reported No data

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group in the target compound enhances steric hindrance compared to methyl or ethyl esters (e.g., methyl 4-methoxy-3,5-dimethylbenzoate). This reduces nucleophilic attack susceptibility, making it more stable in reactive environments .
  • Reactivity : The bromo analog (tert-butyl 4-bromo-3,5-dimethylbenzoate) exhibits higher reactivity due to the bromine substituent, enabling cross-coupling reactions, whereas the methoxy group in the target compound directs electrophilic substitution .
  • Solubility : The hydroxyl group in 3-methylbutyl 4-hydroxy-3,5-dimethoxybenzoate increases polarity and aqueous solubility compared to the methoxy-substituted target compound .

Structural and Crystallographic Insights

  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate: Single-crystal X-ray analysis (R factor = 0.058) reveals planar geometry at the imine linkage and intramolecular hydrogen bonding involving the hydroxyl group. This contrasts with the target compound, where the absence of hydrogen-bonding groups may lead to less ordered crystalline structures .
  • 3-Methylbutyl 4-hydroxy-3,5-dimethoxybenzoate : The free hydroxyl group enables hydrogen bonding, influencing its solid-state packing and melting behavior compared to the fully substituted target compound .

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